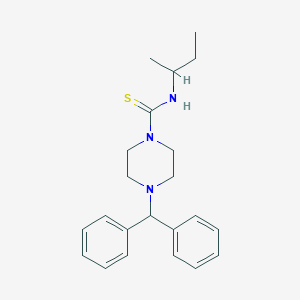

N-(butan-2-yl)-4-(diphenylmethyl)piperazine-1-carbothioamide

Description

Properties

IUPAC Name |

4-benzhydryl-N-butan-2-ylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3S/c1-3-18(2)23-22(26)25-16-14-24(15-17-25)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,18,21H,3,14-17H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFUQJYWUTXWFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=S)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(butan-2-yl)-4-(diphenylmethyl)piperazine-1-carbothioamide typically involves the nucleophilic substitution of 1-benzhydryl piperazine with appropriate reagents . The reaction conditions and specific reagents used can vary, but common methods include the use of sulfonyl chlorides and acid chlorides . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(butan-2-yl)-4-(diphenylmethyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common reagents used in these reactions include sulfonyl chlorides, acid chlorides, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(butan-2-yl)-4-(diphenylmethyl)piperazine-1-carbothioamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has shown potential in binding to multiple receptors with high affinity, making it a candidate for drug development.

Medicine: It is being explored for its pharmacological activities, including potential anti-tumor and anti-microbial properties.

Industry: The compound is used as a raw material in the production of various industrial chemicals, including corrosion inhibitors and epoxy resin hardeners.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-(diphenylmethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The piperazine nucleus is capable of binding to multiple receptors, influencing various biological pathways . This binding can result in pharmacological effects such as vasodilation, hypotension, and increased cerebral blood flow .

Comparison with Similar Compounds

Key Observations :

- Diphenylmethyl vs. Trifluoromethylbenzyl (NCT-503) : The diphenylmethyl group in the target compound provides bulkier lipophilicity compared to the electron-withdrawing trifluoromethyl group in NCT-503. This may reduce metabolic stability but enhance hydrophobic interactions in target binding .

- Fluorophenyl vs.

Physicochemical Properties

Biological Activity

N-(butan-2-yl)-4-(diphenylmethyl)piperazine-1-carbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound belongs to the piperazine class, characterized by a piperazine ring substituted with a butan-2-yl group and a diphenylmethyl moiety. Its chemical formula is , indicating the presence of sulfur in its structure, which may play a role in its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study evaluating various piperazine derivatives demonstrated their effectiveness against bacterial and fungal pathogens, suggesting their potential as therapeutic agents in treating infections .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that certain piperazine derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structural features have been tested against breast cancer cell lines, revealing promising results in inducing apoptosis and reducing cell viability . The mechanism of action appears to involve the modulation of signaling pathways associated with cancer cell survival.

Neurological Effects

Piperazine derivatives are known for their neuropharmacological effects. This compound may influence neurotransmitter systems, particularly dopamine receptors. Research on related compounds has shown that they can act as antagonists or partial agonists at dopamine D3 receptors, which are implicated in various neurological disorders . This activity opens avenues for exploring the compound's potential in treating conditions such as schizophrenia or drug addiction.

Structure-Activity Relationship (SAR)

The SAR studies of piperazine derivatives indicate that modifications to the piperazine ring and substituents significantly influence biological activity. For this compound, the presence of the butan-2-yl group enhances lipophilicity, potentially improving blood-brain barrier penetration . This characteristic is critical for compounds targeting central nervous system disorders.

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several piperazine derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Candida albicans, highlighting its potential as an antimicrobial agent.

- Anticancer Activity : In a study focused on breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated cytotoxic effects at micromolar concentrations. The combination with conventional chemotherapeutics like doxorubicin showed a synergistic effect, enhancing overall efficacy .

Summary of Findings

| Activity | Findings |

|---|---|

| Antimicrobial | Effective against bacterial and fungal pathogens |

| Anticancer | Induces apoptosis in cancer cell lines |

| Neurological | Potential D3 receptor modulation |

| SAR Insights | Lipophilicity enhances CNS penetration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.